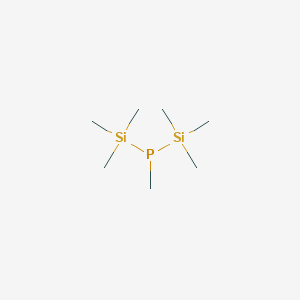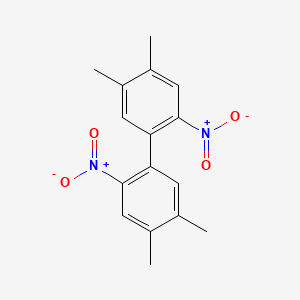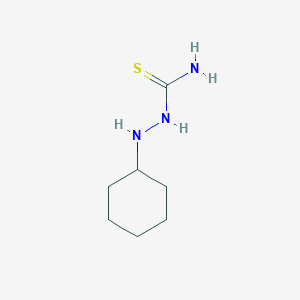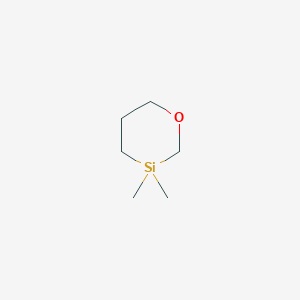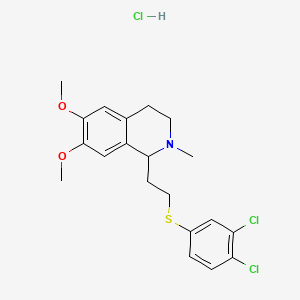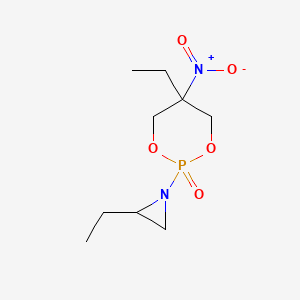![molecular formula C20H26 B14704974 1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene CAS No. 23946-68-1](/img/structure/B14704974.png)
1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene is an aromatic hydrocarbon with a complex structure. It consists of a benzene ring substituted with four methyl groups and an additional benzene ring attached via a methylene bridge. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene typically involves the alkylation of 1,2,4,5-tetramethylbenzene with 2,4,5-trimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The reaction mixture is then quenched with water, and the organic layer is separated, dried, and purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using efficient separation techniques to isolate the desired product. The use of advanced catalysts and automation in industrial settings ensures high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, converting the aromatic rings to cyclohexane derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, occur at the methyl groups or the benzene ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) with a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Nitro, sulfonic, or halogenated derivatives.
Aplicaciones Científicas De Investigación
1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its stable aromatic structure.
Industry: Utilized in the production of polymers, resins, and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene involves its interaction with molecular targets through its aromatic rings and methyl groups The compound can participate in π-π interactions, hydrogen bonding, and van der Waals forces, influencing its reactivity and binding affinity with other molecules
Comparación Con Compuestos Similares
Similar Compounds
1,2,4,5-Tetramethylbenzene: A simpler aromatic hydrocarbon with four methyl groups on a benzene ring.
2,4,5-Trimethylbenzyl chloride: A benzene ring with three methyl groups and a chloromethyl group.
Durene: Another name for 1,2,4,5-tetramethylbenzene.
Uniqueness
1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene is unique due to its complex structure, combining multiple methyl groups and an additional benzene ring. This complexity enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
23946-68-1 |
|---|---|
Fórmula molecular |
C20H26 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
1,2,4,5-tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene |
InChI |
InChI=1S/C20H26/c1-12-8-16(5)19(10-13(12)2)11-20-17(6)14(3)9-15(4)18(20)7/h8-10H,11H2,1-7H3 |
Clave InChI |
IONMHQZQJOPAKX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)CC2=C(C(=CC(=C2C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



